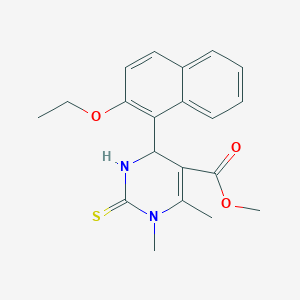

Methyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a 1,2,3,4-tetrahydropyrimidine core with a 2-ethoxynaphthalen-1-yl substituent at position 4, a methyl group at position 6, and a thioxo (C=S) group at position 2. DHPMs are widely studied for their pharmacological activities, including anticancer, antibacterial, and enzyme inhibition properties .

Properties

IUPAC Name |

methyl 6-(2-ethoxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-5-25-15-11-10-13-8-6-7-9-14(13)17(15)18-16(19(23)24-4)12(2)22(3)20(26)21-18/h6-11,18H,5H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJWWULSRLEBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=S)N3)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 346.44 g/mol

The presence of the ethoxynaphthalenyl group and the thioxo moiety contributes to its unique properties and biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating strong efficacy in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 32 |

| Compound C | Pseudomonas aeruginosa | 8 |

Antiviral Activity

Methyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been evaluated for its antiviral properties. In vitro studies suggest that it may inhibit the replication of certain viruses, including hepatitis B virus (HBV). The compound showed an IC value of approximately 10 µM against HBV in human hepatoma cells.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines revealed that this compound exhibits selective toxicity. The half-maximal inhibitory concentration (IC) values were significantly higher in non-cancerous cells compared to cancerous cells, suggesting a potential therapeutic window for anticancer applications.

Table 2: Cytotoxicity Profile of the Compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| HEK293 (normal kidney) | >100 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with nucleic acid synthesis or disrupt viral entry mechanisms. Molecular docking simulations indicate potential binding sites on viral proteins, providing insights into its antiviral action.

Case Study 1: Antiviral Efficacy Against HBV

In a controlled study involving HepG2 cells transfected with NTCP gene, treatment with the compound resulted in a significant reduction in HBV replication. The results indicated that the compound could be a candidate for further development as an antiviral agent.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using different concentrations of the compound against clinical isolates. The results confirmed its effectiveness against multi-drug resistant strains, highlighting its potential utility in treating resistant infections.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares its 1,2,3,4-tetrahydropyrimidine scaffold with numerous derivatives, but its substituents confer unique characteristics. Key structural analogs include:

*Calculated based on molecular formula C₂₂H₂₂N₂O₃S.

Key Observations :

- Substituent Effects : The 2-ethoxynaphthalen-1-yl group introduces steric bulk and extended π-conjugation compared to smaller phenyl or halogenated substituents, which may enhance binding to hydrophobic enzyme pockets or DNA .

- Thioxo vs.

- Ester Group : Methyl esters generally exhibit higher stability and slower hydrolysis than ethyl esters, influencing pharmacokinetics .

Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and spectroscopic features:

Key Observations :

- The absence of melting point data for thioxo analogs suggests challenges in crystallization, possibly due to conformational flexibility .

- NMR signals for methyl groups (δ ~2.6–3.6 ppm) and aromatic protons (δ ~7.7 ppm) are consistent across analogs, but the ethoxynaphthalene moiety in the target compound would show distinct aromatic splitting patterns .

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., bromo, nitro) reduce cytotoxicity compared to electron-donating groups (e.g., ethoxy) . The ethoxynaphthalene group in the target compound may enhance antitumor activity due to improved membrane permeability .

- Thioxo Advantage : Thioxo derivatives show superior metal-binding capacity, which could be exploited in designing metalloenzyme inhibitors or anticancer agents .

Coordination Chemistry

Thioxo-containing DHPMs, such as ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (L2), form stable complexes with Cu(I) and Pd(II) via the sulfur and nitrogen atoms . The target compound’s ethoxynaphthalene group may sterically hinder metal coordination compared to smaller ligands like L2, but its extended π-system could enable π-π interactions in supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.